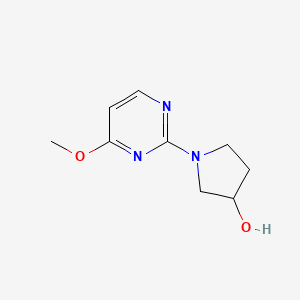

1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a methoxypyrimidine group

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibit target proteins, leading to hypersensitivity to the compound .

Mode of Action

It’s suggested that when a target protein’s function is inhibited by a test compound, reducing its expression level is expected to result in hypersensitivity to the compound .

Biochemical Pathways

It’s synthesized in a 1,3-dipolar cycloaddition reaction from the dipolarophile , suggesting it may interact with various biochemical pathways.

Pharmacokinetics

The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional (3d) coverage due to the non-planarity of the ring .

Action Environment

The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional (3d) coverage due to the non-planarity of the ring . This suggests that the compound’s action may be influenced by the stereochemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxypyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a methoxypyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of pyrrolidin-3-one derivatives.

Reduction: Formation of pyrrolidin-3-ol derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol.

Methoxypyrimidine derivatives: Compounds such as 4-methoxypyrimidine and its analogs.

Uniqueness: this compound is unique due to the combination of the pyrrolidine ring and the methoxypyrimidine group, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol is a compound of interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antiviral research. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Chemical Formula : C10H12N2O2

The presence of a pyrimidine ring and a pyrrolidine moiety suggests that this compound may interact with biological targets through various mechanisms.

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of COX Enzymes : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, derivatives with similar structures exhibited IC50 values around 0.04 μmol for COX-2 inhibition, comparable to celecoxib .

- Antiviral Activity : Research indicates that pyrimidine derivatives can exhibit antiviral properties by inhibiting viral replication. The substitution patterns on the pyrimidine ring can enhance activity against specific viral targets .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may protect neuronal cells from apoptosis, potentially providing therapeutic avenues for neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the Pyrimidine Ring : Electron-donating groups enhance anti-inflammatory activity by increasing electron density on the aromatic system, facilitating interactions with target enzymes.

- Pyrrolidine Modifications : Altering the functional groups on the pyrrolidine ring can affect the compound's binding affinity and selectivity towards biological targets.

Anti-inflammatory Activity

A study evaluated several pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds similar to this compound demonstrated significant reductions in edema comparable to indomethacin, with ED50 values ranging from 8.23 to 11.60 μM .

Antiviral Efficacy

In vitro assays indicated that certain pyrimidine derivatives exhibited potent antiviral activity against HIV and other viruses. For example, modifications at the C-2 position of the pyrimidine ring were found to enhance reverse transcriptase inhibitory activity significantly .

Summary of Biological Activities

Properties

IUPAC Name |

1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-14-8-2-4-10-9(11-8)12-5-3-7(13)6-12/h2,4,7,13H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVHRQDOADARNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.